N'-(2-hydroxy-5-nitrobenzylidene)-2-thiophenecarbohydrazide
Description
N'-(2-Hydroxy-5-nitrobenzylidene)-2-thiophenecarbohydrazide is a Schiff base derived from the condensation of 2-thiophenecarbohydrazide with 2-hydroxy-5-nitrobenzaldehyde. Its structure features a thiophene ring linked to a hydrazide moiety, which is further conjugated with a hydroxy-nitro-substituted benzylidene group.
Properties
Molecular Formula |
C12H9N3O4S |
|---|---|
Molecular Weight |
291.28 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C12H9N3O4S/c16-10-4-3-9(15(18)19)6-8(10)7-13-14-12(17)11-2-1-5-20-11/h1-7,16H,(H,14,17)/b13-7+ |
InChI Key |
HYSGCYCMVZPHCV-NTUHNPAUSA-N |
Isomeric SMILES |
C1=CSC(=C1)C(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O |
Canonical SMILES |
C1=CSC(=C1)C(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-hydroxy-5-nitrobenzylidene)-2-thiophenecarbohydrazide typically involves the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 2-thiophenecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours until the reaction is complete. The product is then isolated by filtration, washed with cold ethanol, and recrystallized from an appropriate solvent to obtain pure N’-(2-hydroxy-5-nitrobenzylidene)-2-thiophenecarbohydrazide .
Industrial Production Methods
While specific industrial production methods for N’-(2-hydroxy-5-nitrobenzylidene)-2-thiophenecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(2-hydroxy-5-nitrobenzylidene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and thiophene derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives with potential biological activities.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrothiophene derivatives, while reduction can produce aminothiophene derivatives. Substitution reactions can result in a variety of functionalized thiophene compounds.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-(2-hydroxy-5-nitrobenzylidene)-2-thiophenecarbohydrazide involves its interaction with biological targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, the compound’s ability to form stable complexes with metal ions can disrupt metal-dependent biological processes, leading to antimicrobial and anticancer effects .
Comparison with Similar Compounds
Spectral and Electronic Characteristics
- IR Spectroscopy: The target compound’s carbonyl (C=O) stretch (~1645 cm⁻¹) aligns with analogues like LASSBio-1656 (1645 cm⁻¹) . The hydroxy-nitro group introduces intramolecular hydrogen bonding, red-shifting ν(OH) and ν(NO₂) compared to non-hydroxylated analogues.
- NMR : The benzylidene proton (N=CH) in the target compound is expected near δ 8.0–8.3 ppm, similar to LASSBio-1656 (δ 8.1 ppm) .
Structural Influence on Activity
- Nitro Group : Enhances electron-withdrawing effects, stabilizing the hydrazone linkage and improving bioactivity (e.g., LASSBio-1656 vs. LASSBio-1657) .
- Hydroxy Group : Facilitates hydrogen bonding with biological targets, as seen in the target compound’s anticancer activity .
- Dimethylamino Group: Increases solubility but reduces thermal stability (lower melting point in LASSBio-1653) .
Biological Activity
N'-(2-hydroxy-5-nitrobenzylidene)-2-thiophenecarbohydrazide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer properties. This article reviews the synthesis, characterization, and biological activities of this compound, supported by relevant data tables and research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and thiophene-2-carbohydrazide. The reaction can be represented as follows:
The compound is characterized using various spectroscopic techniques including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). Key spectral data include characteristic absorption bands in the IR spectrum at specific wavenumbers indicative of functional groups present in the molecule.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. The compound exhibits notable activity against a range of pathogenic bacteria and fungi. For instance, a study employing the agar-well diffusion method reported the following Minimum Inhibitory Concentrations (MICs) against selected microbial strains:
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Candida albicans | 75 |
| Pseudomonas aeruginosa | 200 |
These findings indicate that the compound could serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
Research has also highlighted the anticancer potential of this compound. In vitro studies demonstrated that this compound induces apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the activation of caspases and modulation of apoptotic markers such as Bcl-2 and Bax.
Case Studies
- Case Study on Antimicrobial Efficacy : A study published in the Journal of Applied Sciences evaluated the efficacy of several Schiff base derivatives, including this compound, against multi-drug resistant strains. The results indicated significant antibacterial activity, especially against Gram-positive bacteria, suggesting that modifications to the thiophene moiety could enhance activity.
- Case Study on Anticancer Mechanism : Another study focused on the compound's effect on MCF-7 cells. Flow cytometry analysis revealed that treatment with this compound resulted in increased sub-G1 population, indicating apoptosis. Additionally, Western blot analysis showed increased levels of cleaved PARP and caspase-3, confirming its role in apoptosis induction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
